molecular formula C26H28N6O B609524 Nemiralisib CAS No. 1254036-71-9

Nemiralisib

Cat. No. B609524
Key on ui cas rn: 1254036-71-9
M. Wt: 440.5 g/mol
InChI Key: MCIDWGZGWVSZMK-UHFFFAOYSA-N
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Patent
US09326987B2

Procedure details

A solution of 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole in tetrahydrofuran (THF) (7.5 mL) was heated to 60° C. under nitrogen. 2M hydrochloric acid in diethyl ether (0.567 mL, 1.135 mmol) and tetrahydrofuran (THF) (0.5 mL) were mixed and added via a dropping funnel. The solution was stirred at 60° C. for 30 mins before being slowly cooled to RT. After stirring at RT for a further 30 mins the solid was filtered off, then recombined with the liquors and evaporated to dryness. THF (10 mL) was added and the slurry was cycled from RT to reflux 3 times (30 mins hold at higher/low temp). The slurry was stirred at RT for one hour then filtered under vacuum and the resultant solid dried in a vacuum oven at 50° C. overnight to give the title compound as a an off-white solid (322 mg).
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.567 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[C:5]([C:10]3[CH:18]=[C:17]4[C:13]([CH:14]=[N:15][NH:16]4)=[C:12]([C:19]4[O:20][C:21]([CH2:24][N:25]5[CH2:30][CH2:29][N:28]([CH:31]([CH3:33])[CH3:32])[CH2:27][CH2:26]5)=[CH:22][N:23]=4)[CH:11]=3)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[ClH:34].C(OCC)C>O1CCCC1>[ClH:34].[NH:1]1[C:9]2[C:4](=[C:5]([C:10]3[CH:18]=[C:17]4[C:13]([CH:14]=[N:15][NH:16]4)=[C:12]([C:19]4[O:20][C:21]([CH2:24][N:25]5[CH2:26][CH2:27][N:28]([CH:31]([CH3:33])[CH3:32])[CH2:29][CH2:30]5)=[CH:22][N:23]=4)[CH:11]=3)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NNC2=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.567 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added via a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
before being slowly cooled to RT
STIRRING
Type
STIRRING
Details
After stirring at RT for a further 30 mins the solid
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
THF (10 mL) was added
CUSTOM
Type
CUSTOM
Details
was cycled from RT
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 3 times (30 mins hold at higher/low temp)
Duration
30 min
STIRRING
Type
STIRRING
Details
The slurry was stirred at RT for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered under vacuum
CUSTOM
Type
CUSTOM
Details
the resultant solid dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NNC2=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 322 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09326987B2

Procedure details

A solution of 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole in tetrahydrofuran (THF) (7.5 mL) was heated to 60° C. under nitrogen. 2M hydrochloric acid in diethyl ether (0.567 mL, 1.135 mmol) and tetrahydrofuran (THF) (0.5 mL) were mixed and added via a dropping funnel. The solution was stirred at 60° C. for 30 mins before being slowly cooled to RT. After stirring at RT for a further 30 mins the solid was filtered off, then recombined with the liquors and evaporated to dryness. THF (10 mL) was added and the slurry was cycled from RT to reflux 3 times (30 mins hold at higher/low temp). The slurry was stirred at RT for one hour then filtered under vacuum and the resultant solid dried in a vacuum oven at 50° C. overnight to give the title compound as a an off-white solid (322 mg).
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.567 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[C:5]([C:10]3[CH:18]=[C:17]4[C:13]([CH:14]=[N:15][NH:16]4)=[C:12]([C:19]4[O:20][C:21]([CH2:24][N:25]5[CH2:30][CH2:29][N:28]([CH:31]([CH3:33])[CH3:32])[CH2:27][CH2:26]5)=[CH:22][N:23]=4)[CH:11]=3)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[ClH:34].C(OCC)C>O1CCCC1>[ClH:34].[NH:1]1[C:9]2[C:4](=[C:5]([C:10]3[CH:18]=[C:17]4[C:13]([CH:14]=[N:15][NH:16]4)=[C:12]([C:19]4[O:20][C:21]([CH2:24][N:25]5[CH2:26][CH2:27][N:28]([CH:31]([CH3:33])[CH3:32])[CH2:29][CH2:30]5)=[CH:22][N:23]=4)[CH:11]=3)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NNC2=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.567 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added via a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
before being slowly cooled to RT
STIRRING
Type
STIRRING
Details
After stirring at RT for a further 30 mins the solid
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
THF (10 mL) was added
CUSTOM
Type
CUSTOM
Details
was cycled from RT
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 3 times (30 mins hold at higher/low temp)
Duration
30 min
STIRRING
Type
STIRRING
Details
The slurry was stirred at RT for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered under vacuum
CUSTOM
Type
CUSTOM
Details
the resultant solid dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NNC2=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 322 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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